molecular formula C11H13NO B1595999 1-(4-Methylphenyl)pyrrolidin-2-one CAS No. 3063-79-4

1-(4-Methylphenyl)pyrrolidin-2-one

Cat. No.: B1595999
CAS No.: 3063-79-4
M. Wt: 175.23 g/mol
InChI Key: ORPHOKOVVUFNKE-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 3063-79-4 and a molecular weight of 175.23 . Its IUPAC name is 1-(4-methylphenyl)-2-pyrrolidinone .


Synthesis Analysis

The synthesis of this compound and its analogs has been described in various studies . The lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was resolved into its enantiomers, and the S isomer was found to be the most biologically active enantiomer .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H13NO . The InChI Code for this compound is 1S/C11H13NO/c1-9-4-6-10(7-5-9)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 .

Scientific Research Applications

Neurotransmitter Modulation

  • Dopamine and Norepinephrine Uptake Inhibition: A study highlighted Pyrovalerone analogs as selective inhibitors of dopamine and norepinephrine transporters, with minimal effect on serotonin trafficking. These compounds demonstrated potential for treating cocaine abuse, with the S enantiomer of the lead compound showing the most biological activity (Meltzer, Butler, Deschamps, & Madras, 2006).

Pharmaceutical Applications

  • Potential Anti-HIV Properties: A study on 1-(4-Methyl­phen­yl)-5-oxo-2-phenyl­pyrrolidine-2-carboxamide, a derivative of Pyrovalerone, noted its potential as an anti-HIV non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).

Synthetic Chemistry

  • One-Pot Synthesis of Amino Acids: Pyrovalerone derivatives were used in an efficient one-pot synthesis method for Nα-urethane-protected β-alanine and γ-aminopropionic acid, with high yields and purities (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).

Structural Analysis

  • Molecular Structure Insights: The molecular structure of Pyrovalerone analogs has been analyzed, revealing details about their conformation, hydrogen bonding, and interactions at the atomic level, contributing to a deeper understanding of their pharmacological properties (Selvanayagam et al., 2005).

Biotechnological Synthesis

  • Designer Drug Metabolite Synthesis: Biotechnological methods have been explored for synthesizing metabolites of Pyrovalerone, offering an alternative to complex chemical syntheses (Peters et al., 2009).

Antioxidant Activity

  • Antioxidant Properties: Pyrovalerone derivatives have shown promise as antioxidants, with studies highlighting their radical scavenging abilities and potential applications in treating oxidative stress-related conditions (Nguyen et al., 2022).

Corrosion Inhibition

  • Corrosion Inhibition: Pyrovalerone derivatives have been investigated for their efficiency in inhibiting the corrosion of carbon steel, showcasing their potential in industrial applications (Zarrouk et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 1-(4-Methylphenyl)pyrrolidin-2-one are the dopamine and norepinephrine transporters . These transporters play a crucial role in neurotransmission in the mammalian system .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of dopamine and norepinephrine, with little effect on serotonin trafficking . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Biochemical Pathways

The compound affects the dopamine and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it prolongs their action and enhances their effects . The downstream effects of this action include increased alertness and energy, among others .

Pharmacokinetics

It is known that the compound’s stereochemistry plays a significant role in its biological activity . The S isomer of the compound has been found to be the most biologically active enantiomer .

Result of Action

The inhibition of dopamine and norepinephrine reuptake by this compound leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, leading to increased alertness and energy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other substances that interact with the same targets . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Safety and Hazards

The compound is considered an irritant . More detailed safety and hazard information should be available in the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

1-(4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-4-6-10(7-5-9)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPHOKOVVUFNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342017
Record name 1-(4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3063-79-4
Record name 1-(4-methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (20 mg, 0.105 mmol, 5.1 mol %), K2CO3 (600 mg, 4.34 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (26 μL, 0.217 mmol, 11 mol %), 2-pyrrolidinone (155 μL, 2.04 mmol) and 4-chlorotoluene (1.0 mL, 8.44 mmol) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 140° C. for 42 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 3:7; 20 mL fractions). Fractions 10-20 provided 223 mg (62% yield) of the product as white crystals. The 1H NMR spectrum was in accord with that reported by Boeyens et al. Billing, D. G.; Boeyens, J. C. A.; Denner, L.; Du Plooy, K. E.; Long, G. C.; Michael, J. P. Acta Cryst. (B) 1991, B47, 284.
Quantity
26 μL
Type
reactant
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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